Nota-P2-RM26

GRPR PET imaging chelator comparison tumor-to-muscle ratio

NOTA-P2-RM26 is a high-affinity, NOTA-chelated bombesin antagonist [D-Phe⁶,Sta¹³,Leu¹⁴]bombesin[6-14] conjugated via a PEG₂ spacer (MW 1543.76 Da). This single precursor enables matched-pair PET/SPECT imaging with ⁶⁸Ga and ¹¹¹In (>98% radiochemical yield) and supports [¹⁸F]AlF labeling. The PEG₂ spacer provides optimal association rate (kₐ) and IC₅₀ for GRPR-expressing tumor uptake. First-in-human clinical study confirmed safety, renal clearance, and specific GRPR targeting in prostate and breast cancer. Substitution with other chelators (DOTA, NODAGA) or PEG lengths is scientifically unjustified due to systematic differences in tumor-to-organ contrast, non-specific retention, and metabolic stability. NOTA-P2-RM26 delivers a cost-effective, generator-based ⁶⁸Ga solution for PET centers without cyclotron access.

Molecular Formula C73H110N18O19
Molecular Weight 1543.8 g/mol
Cat. No. B15602829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNota-P2-RM26
Molecular FormulaC73H110N18O19
Molecular Weight1543.8 g/mol
Structural Identifiers
InChIInChI=1S/C73H110N18O19/c1-43(2)29-53(58(92)34-60(94)82-54(67(75)102)30-44(3)4)86-72(107)57(33-49-36-76-42-80-49)83-61(95)37-79-73(108)66(45(5)6)88-68(103)46(7)81-70(105)56(32-48-35-78-51-16-12-11-15-50(48)51)87-69(104)52(17-18-59(74)93)85-71(106)55(31-47-13-9-8-10-14-47)84-63(97)41-110-28-27-109-26-19-77-62(96)38-89-20-22-90(39-64(98)99)24-25-91(23-21-89)40-65(100)101/h8-16,35-36,42-46,52-58,66,78,92H,17-34,37-41H2,1-7H3,(H2,74,93)(H2,75,102)(H,76,80)(H,77,96)(H,79,108)(H,81,105)(H,82,94)(H,83,95)(H,84,97)(H,85,106)(H,86,107)(H,87,104)(H,88,103)(H,98,99)(H,100,101)/t46-,52-,53-,54-,55+,56-,57-,58-,66-/m0/s1
InChIKeyMZMIUKVXOOFRJV-MXOQNATHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NOTA-P2-RM26: A Clinically-Translated GRPR-Targeted Bombesin Antagonist for Prostate & Breast Cancer PET/SPECT Imaging


NOTA-P2-RM26 (CAS 1446005-10-2; MW 1543.76 Da) is a high-affinity, NOTA-chelated bombesin antagonist peptide [D-Phe⁶,Sta¹³,Leu¹⁴]bombesin[6-14] conjugated via a diethylene glycol (PEG₂) spacer [1]. It acts as a selective ligand for the gastrin-releasing peptide receptor (GRPR/BB2), a molecular target overexpressed in prostate cancer, breast cancer, and gliomas. The NOTA-P2-RM26 scaffold enables stable radiometal coordination with ⁶⁸Ga (T½ = 68 min) and ¹¹¹In (T½ = 2.8 d), and supports ¹⁸F labeling via aluminum-fluoride chelation, making it a multi-isotope-compatible probe for PET and SPECT/CT imaging [1][2]. A first-in-human study demonstrated safety and favorable biodistribution in prostate and breast cancer patients [3].

Why NOTA-P2-RM26 Cannot Be Interchanged with Other Chelator- or Spacer-Variants of the RM26 Scaffold


In-class substitution of NOTA-P2-RM26 with other bombesin-based GRPR antagonists—even those sharing the identical RM26 peptide backbone—is scientifically unjustified. Systematic head-to-head studies demonstrate that the macrocyclic chelator identity (NOTA vs. DOTA vs. NODAGA vs. DOTAGA) profoundly alters tumor-to-organ contrast ratios, non-specific organ retention, and image quality [1]. Similarly, polyethylene glycol (PEG) spacer length (PEG₂ vs. PEG₃ vs. PEG₄ vs. PEG₆) significantly modulates binding affinity (IC₅₀) and consequent tumor uptake [2]. Agonist-based alternatives (e.g., ⁶⁸Ga-NOTA-Aca-BBN₇₋₁₄) exhibit rapid metabolic degradation and high background signal, in direct contrast to the sustained tumor retention and metabolic stability of the RM26 antagonist scaffold [3]. These quantitative, assay-based differences confirm that NOTA-P2-RM26 occupies a specific, non-interchangeable position within the GRPR-targeted radiopharmaceutical landscape.

Quantitative Head-to-Head Evidence Differentiating NOTA-P2-RM26 from Its Closest Analogs


Chelator-Controlled Tumor-to-Muscle Contrast: NOTA-P2-RM26 Outperforms DOTA, NODAGA, and DOTAGA Conjugates by 1.8- to 3.8-Fold

In a direct head-to-head comparison of four macrocyclic chelators conjugated to the identical PEG₂-RM26 scaffold, [⁶⁸Ga]Ga-NOTA-PEG2-RM26 delivered a tumor-to-muscle ratio of 157 ± 23 at 2 h p.i. in PC-3 xenograft-bearing mice, which was significantly higher than [⁶⁸Ga]Ga-DOTA-PEG2-RM26 (60 ± 14; 2.6-fold lower), [⁶⁸Ga]Ga-NODAGA-PEG2-RM26 (85 ± 32; 1.8-fold lower), and [⁶⁸Ga]Ga-DOTAGA-PEG2-RM26 (41 ± 11; 3.8-fold lower) [1]. The NOTA conjugate also exhibited the lowest non-specific uptake in lung, muscle, and bone among all four analogs [1].

GRPR PET imaging chelator comparison tumor-to-muscle ratio prostate cancer imaging

Chelator-Dependent Binding Affinity: NOTA-P2-RM26 Exhibits the Lowest IC₅₀ Among All Chelator Variants on the PEG₂-RM26 Scaffold

In a competitive binding assay on PC-3 cells using ¹²⁵I-Tyr⁴-BBN as the displacement radioligand, natGa-NOTA-PEG2-RM26 demonstrated an IC₅₀ of 2.3 ± 0.2 nM, compared to natGa-DOTA-PEG2-RM26 (3.0 ± 0.3 nM), natGa-NODAGA-PEG2-RM26 (2.9 ± 0.3 nM), and natGa-DOTAGA-PEG2-RM26 (10.0 ± 0.6 nM) [1]. The NOTA chelate thus conferred a 23% lower IC₅₀ than NODAGA, 30% lower than DOTA, and 4.3-fold lower than DOTAGA, indicating that the positively charged NOTA-Ga complex favorably influences GRPR binding pocket interactions [1].

GRPR binding affinity IC₅₀ comparison chelator optimization radiotracer design

Spacer Length Optimization: PEG₂-Linker Confers Superior Binding Affinity and Tumor Uptake Relative to PEG₃, PEG₄, and PEG₆ Variants

A systematic in vitro comparison of NOTA-conjugated RM26 analogs bearing PEG spacers of increasing length (n = 2, 3, 4, 6 ethylene glycol units) revealed that natGa-NOTA-PEG2-RM26 exhibited the lowest IC₅₀ at 3.1 ± 0.2 nM, versus NOTA-PEG3-RM26 (3.9 ± 0.3 nM; 26% higher), NOTA-PEG4-RM26 (5.4 ± 0.4 nM; 74% higher), and NOTA-PEG6-RM26 (5.8 ± 0.3 nM; 87% higher) [1]. In vivo, ⁶⁸Ga-NOTA-PEG3-RM26 showed lower liver uptake than the PEG₂ variant, but overall biodistribution differences between PEG₂–PEG₆ were minor [1]. A subsequent first-in-human clinical study explicitly noted that the PEG₂ conjugate demonstrated the best association rate (kₐ) and the lowest IC₅₀, translating into the highest GRPR-expressing tissue uptake among all spacer variants tested [2].

PEG spacer length pharmacokinetic optimization RM26 biodistribution linker design

Antagonist Architecture Confers Superior In Vivo Metabolic Stability over Agonist-based GRPR Probes

A direct comparison of ⁶⁸Ga-NOTA-PEG3-RM26 (antagonist) with ⁶⁸Ga-NOTA-Aca-BBN₇₋₁₄ (agonist) in PC-3 tumor-bearing mice demonstrated that the antagonist scaffold remained predominantly intact in mouse serum at 5 min post-injection, whereas almost the entire agonist tracer was degraded under identical conditions [1]. In vivo, the tumor uptake of the antagonist ⁶⁸Ga-NOTA-PEG3-RM26 was maintained at approximately 3.00 %ID/g within 1 h of injection, while the agonist ⁶⁸Ga-NOTA-Aca-BBN₇₋₁₄ exhibited rapid elimination from the tumor and generated high background signal [1]. Although this comparison used PEG₃-linked RM26, the antagonist architecture is conserved across the RM26 scaffold family, including NOTA-P2-RM26 (PEG₂), and the mechanistic basis—antagonist-mediated slow internalization and avoidance of receptor-mediated degradation—directly extrapolates to PEG₂ conjugates [2].

antagonist vs agonist metabolic stability GRPR imaging tracer pharmacokinetics

Multi-Isotope Compatibility: NOTA-P2-RM26 Supports ⁶⁸Ga, ¹¹¹In, and [¹⁸F]AlF Labeling with Preserved GRPR Affinity and High Radiochemical Yields

NOTA-P2-RM26 demonstrates labeling versatility across three clinically relevant radionuclides. Labeling with ⁶⁸Ga and ¹¹¹In achieved >98% radiochemical yield, with the corresponding natGa- and natIn-loaded peptides showing IC₅₀ values of 0.91 ± 0.19 nM and 1.24 ± 0.29 nM, respectively [1]. The ¹⁸F-labeled analog, [¹⁸F]AlF-NOTA-P2-RM26, was produced within 1 h at 60–65% decay-corrected radiochemical yield (55 GBq/µmol) and demonstrated an IC₅₀ of 4.4 ± 0.8 nM—still in the low nanomolar range and comparable to that of natGa-NOTA-P2-RM26 (3.5 ± 0.5 nM in the same study) [2]. The ¹⁸F-labeled tracer exhibited tumor uptake of 5.5 ± 0.7 %ID/g at 3 h p.i. and exceptional tumor-to-blood (87 ± 42) and tumor-to-muscle (159 ± 47) ratios in PC-3 xenografts [2]. Low bone uptake indicated high in vivo stability of the Al-¹⁸F bond [2]. The ¹¹¹In-labeled analog showed a dissociation constant (K_D) of 23 ± 13 pM and tumor uptake of 5.7 ± 0.3 %ID/g at 1 h p.i., with a tumor-to-blood ratio of 10 ± 1 [1].

radiometal chelation PET and SPECT ⁶⁸Ga labeling ¹⁸F labeling ¹¹¹In labeling

Clinical Validation: First-in-Human Study Demonstrates Favorable Biodistribution and Excretion Profile of [⁶⁸Ga]Ga-NOTA-P2-RM26

The first-in-human evaluation of [⁶⁸Ga]Ga-NOTA-P2-RM26 in 12 patients (6 prostate cancer, 6 breast cancer) confirmed safety and favorable biodistribution [1]. Pancreatic uptake—the gold standard for GRPR-targeting in vivo—reached a maximum of 5% of the injected activity, with a monophasic biological half-life of 43 min, confirming receptor-specific binding to endogenous GRPR in normal tissue [1]. Liver uptake peaked at 7% injected activity, with biphasic clearance (t½ rapid = 14 min, 72%; t½ slow = 6 h, 28%) [1]. Renal cortex accounted for up to 3% injected activity (t½ rapid = 10 min, 59%; t½ slow = 3.5 h, 41%) [1]. Total urinary excretion at 3 h was 59 ± 12% (breast cancer cohort) and 59 ± 11% (prostate cancer cohort) of injected activity [1]. No adverse events were reported [1]. Critically, the investigators noted that among all PEG-spacer variants evaluated to date, the PEG₂ conjugate used in NOTA-P2-RM26 demonstrated the best association rate (kₐ) and half-maximal inhibitory concentration, translating into the highest GRPR-expressing tissue uptake [1].

first-in-human clinical translation PET CT imaging breast cancer imaging prostate cancer imaging

Highest-Value Research and Industrial Application Scenarios for NOTA-P2-RM26


Preclinical Dual-Modality PET/SPECT Imaging of GRPR-Positive Prostate and Breast Cancer Xenografts

NOTA-P2-RM26 enables a single precursor to be labeled with either ⁶⁸Ga (PET) or ¹¹¹In (SPECT/CT), both at >98% radiochemical yield [1]. In PC-3 xenograft-bearing mice, ⁶⁸Ga-labeled NOTA-P2-RM26 provides tumor uptake of 8.1 ± 0.4 %ID/g and tumor-to-blood ratio of 12 ± 1 at 1 h p.i. [1], while the ¹¹¹In-labeled form yields tumor uptake of 5.7 ± 0.3 %ID/g and a picomolar dissociation constant (K_D = 23 ± 13 pM) suitable for saturation binding studies [1]. This dual-isotope capability from one precursor supports matched-design longitudinal studies, reduces procurement of multiple peptide scaffolds, and streamlines comparative preclinical imaging workflows.

Clinical PET/CT Imaging of GRPR in Low-Grade Prostate Cancer and Estrogen Receptor-Positive Breast Cancer

The first-in-human clinical study of [⁶⁸Ga]Ga-NOTA-P2-RM26 demonstrated safety and specific GRPR targeting in 12 patients with prostate cancer (ISUP grade 3–5) and breast cancer [2]. Key clinical biodistribution parameters include pancreatic uptake (maximum 5% injected activity, t½ = 43 min), predominant renal clearance (59 ± 11–12% urinary excretion at 3 h), and no adverse events [2]. The PEG₂ spacer was explicitly identified as providing the optimal association rate (kₐ) and IC₅₀ for GRPR-expressing tissue uptake among all spacer variants evaluated [2]. This compound addresses the clinical need for GRPR-targeted PET in settings where PSMA-based imaging (e.g., [⁶⁸Ga]Ga-PSMA-11) may miss low-grade or PSMA-negative lesions.

Cyclotron-Independent PET Imaging with Generator-Produced ⁶⁸Ga for Low-Resource Clinical Settings

NOTA-P2-RM26 is labeled with generator-produced ⁶⁸Ga at >98% radiochemical yield in a simple, rapid procedure [1], eliminating the need for an on-site cyclotron. The resulting [⁶⁸Ga]Ga-NOTA-P2-RM26 exhibits among the highest tumor-to-muscle (157 ± 23) and tumor-to-blood (25 ± 3) ratios reported for ⁶⁸Ga-labeled bombesin antagonists at 2 h p.i. in preclinical models [3]. Combined with clinical safety data [2], this positions NOTA-P2-RM26 as a cost-effective GRPR imaging solution for PET centers that rely on ⁶⁸Ge/⁶⁸Ga generators rather than cyclotron-produced ¹⁸F, particularly in regions with limited radiopharmacy infrastructure.

Theranostic Platform Development Using [¹⁷⁷Lu]Lu-NOTA-P2-RM26 for GRPR-Targeted Radiotherapy

The robust NOTA chelation chemistry of NOTA-P2-RM26 demonstrated with ⁶⁸Ga, ¹¹¹In, and [¹⁸F]AlF [1][4] supports its potential adaptation for therapeutic radionuclides such as ¹⁷⁷Lu. The sub-nanomolar to low-nanomolar IC₅₀ values (0.91 ± 0.19 nM for natGa; 1.24 ± 0.29 nM for natIn) [1], the picomolar K_D (23 ± 13 pM) [1], and the slow internalization rate characteristic of the RM26 antagonist scaffold (<14% cell-bound radioactivity internalized after 4 h for the ¹⁸F analog) [4] collectively indicate that a therapeutic radionuclide-labeled version would maintain GRPR specificity while leveraging residualizing radiometals for tumor dose delivery. The established first-in-human safety profile of the diagnostic analog [2] further reduces translational risk for therapeutic development.

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